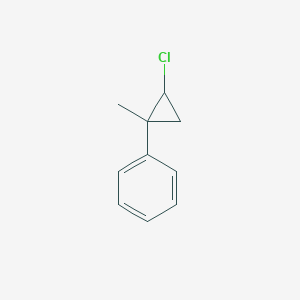
(2-Chloro-1-methylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-methylcyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a 2-chloro-1-methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method is the reaction of styrene with diazomethane to form 1-methylcyclopropylbenzene, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction Reactions: Reduction of the chloro group to a methyl group using reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid using potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nitration: 2-Chloro-1-methyl-4-nitrocyclopropylbenzene.
Sulfonation: 2-Chloro-1-methyl-4-sulfonylcyclopropylbenzene.
Halogenation: 2-Chloro-1-methyl-4-bromocyclopropylbenzene.
Applications De Recherche Scientifique
(2-Chloro-1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-1-methylcyclopropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The cyclopropyl group can influence the reactivity and orientation of these reactions due to its ring strain and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Methylcyclopropylbenzene: A benzene ring with a methylcyclopropyl group but without the chlorine substituent.
Cyclopropylbenzene: A benzene ring with a cyclopropyl group.
Uniqueness
(2-Chloro-1-methylcyclopropyl)benzene is unique due to the presence of both a chloro and a methylcyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
90712-74-6 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
(2-chloro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clé InChI |
IHQJCWVIFCRHIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
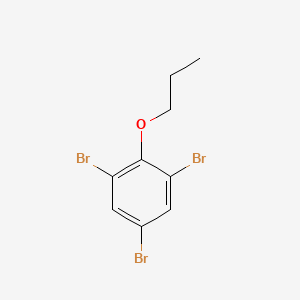
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
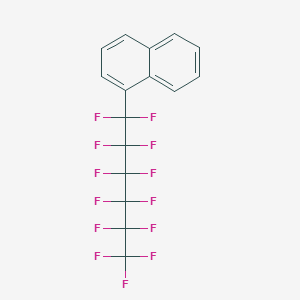
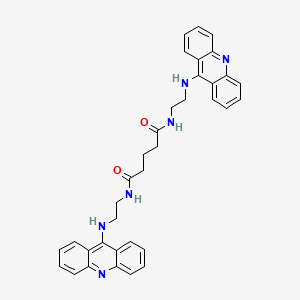
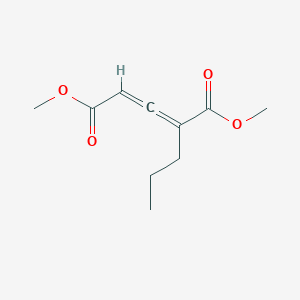
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
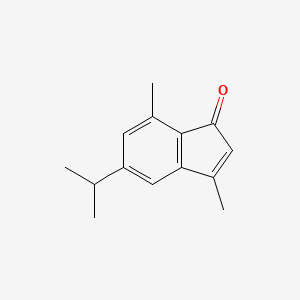

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
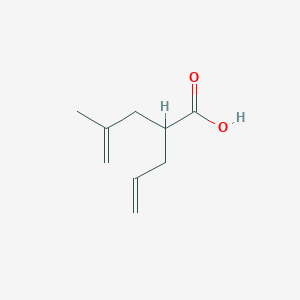
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
